C22H22FN3O2S2
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Overview
Description
The compound with the molecular formula C22H22FN3O2S2 is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C22H22FN3O2S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the reaction of a fluorinated aromatic compound with a thiol-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of This compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity This compound for various applications.
Chemical Reactions Analysis
Types of Reactions
C22H22FN3O2S2: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, alcohols; reactions often require the presence of a base and are conducted at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
C22H22FN3O2S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of C22H22FN3O2S2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
C22H22FN3O2S2: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C22H22FN3O2S: Lacks one sulfur atom, which may result in different chemical and biological properties.
C22H22FN3O3S2: Contains an additional oxygen atom, potentially altering its reactivity and applications.
C22H21FN3O2S2: Has one less hydrogen atom, which can affect its stability and interactions.
The unique combination of functional groups and structural features in This compound makes it distinct from these similar compounds, offering specific advantages in certain applications.
Properties
Molecular Formula |
C22H22FN3O2S2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H22FN3O2S2/c1-3-10-26-21(28)19-15-6-4-5-7-17(15)30-20(19)25-22(26)29-12-18(27)24-14-9-8-13(2)16(23)11-14/h3,8-9,11H,1,4-7,10,12H2,2H3,(H,24,27) |
InChI Key |
BCTZGOLHSFDDDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)F |
Origin of Product |
United States |
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